molecular formula C8H5BrN4 B2464242 2-Bromo-5-pyrimidin-2-ylpyrazine CAS No. 2143581-43-3

2-Bromo-5-pyrimidin-2-ylpyrazine

Cat. No.: B2464242
CAS No.: 2143581-43-3
M. Wt: 237.06
InChI Key: BGZNWTNTXVPABR-UHFFFAOYSA-N
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Description

2-Bromo-5-pyrimidin-2-ylpyrazine (CAS 2143581-43-3) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors . With a molecular formula of C8H5BrN4 and a molecular weight of 237.06 g/mol, this compound serves as a versatile chemical scaffold for further functionalization . The presence of both a pyrazine and a pyrimidine ring, along with a reactive bromine atom, makes it a critical intermediate for constructing more complex molecules. Kinase inhibitors represent a major class of therapeutics, with over 80 approved drugs, for treating conditions like cancer and autoimmune diseases . Nitrogen-containing heterocycles, such as this pyrazine-pyrimidine hybrid, are fundamental motifs in these small-molecule inhibitors, often functioning by competitively binding to the ATP-binding pocket of the target enzyme . The structural features of this compound align with common scaffolds found in potent, selective, and orally active kinase inhibitors that have progressed into clinical trials . Researchers can leverage the bromine substituent for cross-coupling reactions (e.g., Negishi coupling) to introduce diverse structural elements, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity . This chemical is strictly for professional research and industrial or commercial use in laboratory settings. It is not intended for medical, diagnostic, or consumer use, and is not for human consumption.

Properties

IUPAC Name

2-bromo-5-pyrimidin-2-ylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4/c9-7-5-12-6(4-13-7)8-10-2-1-3-11-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZNWTNTXVPABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-pyrimidin-2-ylpyrazine typically involves the bromination of 5-pyrimidin-2-ylpyrazine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide under reflux conditions. The reaction proceeds through a free radical mechanism, resulting in the selective bromination at the 2-position of the pyrazine ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-pyrimidin-2-ylpyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazines with functional groups like amino, thiol, or alkoxy groups.

    Coupling Reactions: Products include biaryl or styrene derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound with altered electronic properties.

Scientific Research Applications

2-Bromo-5-pyrimidin-2-ylpyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Bromo-5-pyrimidin-2-ylpyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can bind to the active site of kinases, blocking their activity and thereby inhibiting cell proliferation in cancer cells. The molecular targets and pathways involved vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1.1. Brominated Pyrazines with Hydrazine Moieties
  • 5-Bromo-2-hydrazinopyrimidine (): Structure: Pyrimidine ring with bromine at position 5 and hydrazine at position 2. Reactivity: The hydrazine group enables condensation reactions to form triazoles and pyrazolo[3,4-d]pyrimidines, which are key in antitubercular agents . Biological Activity: Demonstrated moderate antimycobacterial activity (IC~50~ = 49.5 µmol·L⁻¹) in analogs like 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide .
2.1.2. Chlorinated and Halogenated Analogs
  • 5-Bromo-6-chloropyrazin-2-amine ():
    • Structure : Pyrazine with bromine (C5), chlorine (C6), and amine (C2).
    • Applications : Used in synthesizing antifungal agents; chloro substituents enhance lipophilicity, improving membrane permeability .
  • 5-Chloro-2-hydroxypyrazine ():
    • Hydroxyl Group : Increases solubility but reduces electrophilicity compared to brominated analogs, limiting cross-coupling utility .
2.1.3. Piperazine- and Heterocycle-Functionalized Derivatives
  • tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate ():
    • Structure : Piperazine linked to pyrimidine via a Boc-protected amine.
    • Utility : The piperazine ring enhances bioavailability and is prevalent in kinase inhibitors (e.g., c-Met inhibitors) .

Biological Activity

2-Bromo-5-pyrimidin-2-ylpyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula C7H6BrN3C_7H_6BrN_3 and a molecular weight of approximately 228.05 g/mol. Its structure features a pyrazine ring substituted with a bromine atom and a pyrimidine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that pyrazines can effectively inhibit bacterial growth and possess antifungal activities. The antimicrobial mechanism often involves disruption of microbial cell wall synthesis and interference with metabolic pathways .

Antiproliferative Effects

Recent investigations into the antiproliferative effects of pyrazine derivatives have highlighted their potential in cancer therapy. In vitro studies demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines, including MCF-7 breast cancer cells, by inducing cell cycle arrest and apoptosis . The specific role of this compound in these processes requires further exploration but indicates a promising avenue for anticancer drug development.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleic acid synthesis or metabolic pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

Study 1: Antimicrobial Activity Assessment

A study focused on various pyrazine derivatives, including this compound, assessed their antimicrobial activity against common pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .

CompoundInhibition Zone (mm)Bacteria Tested
This compound15E. coli
Another Pyrazine Derivative18Staphylococcus aureus

Study 2: Antiproliferative Activity

In vitro assays evaluated the antiproliferative effects of various pyrazines on MCF-7 cells. The study found that this compound significantly reduced cell viability at concentrations above 10 µM .

Concentration (µM)Cell Viability (%)
0100
1075
2050

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